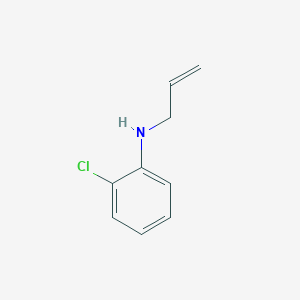
Benzenamine, 2-chloro-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-chloro-N-2-propenyl- is an organic compound with the molecular formula C9H10ClN It is a derivative of benzenamine (aniline) where a chlorine atom is substituted at the second position of the benzene ring, and an allyl group (2-propenyl) is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-chloro-N-2-propenyl- typically involves the reaction of 2-chlorobenzenamine with allyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-chloro-N-2-propenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Benzenamine, 2-chloro-N-2-propenyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products depend on the nucleophile used, such as 2-aminobenzene derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Saturated amines like 2-chloro-N-propylbenzenamine.
Aplicaciones Científicas De Investigación
Benzenamine, 2-chloro-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-chloro-N-2-propenyl- involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorine atom can also participate in electrophilic interactions, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2-chloro-N-methyl-: Similar structure but with a methyl group instead of an allyl group.
Benzenamine, 2-chloro-N-2-propynyl-: Similar structure but with a propynyl group instead of an allyl group.
Uniqueness
Benzenamine, 2-chloro-N-2-propenyl- is unique due to the presence of both a chlorine atom and an allyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
13519-79-4 |
|---|---|
Fórmula molecular |
C9H10ClN |
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-chloro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
Clave InChI |
RRWKGQFFWVQQJX-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


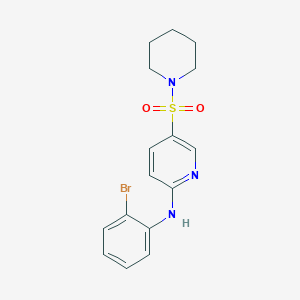
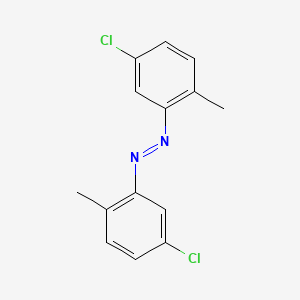

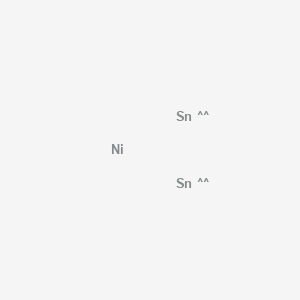
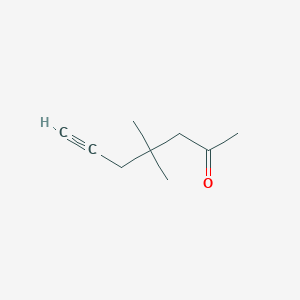
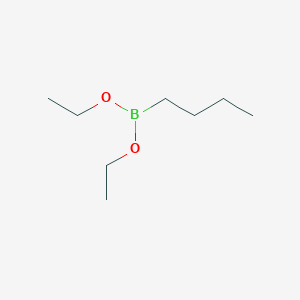
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
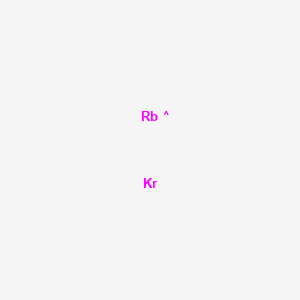
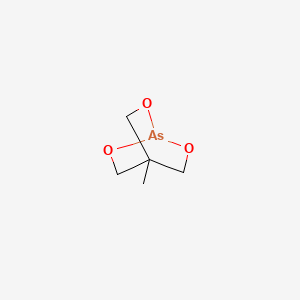
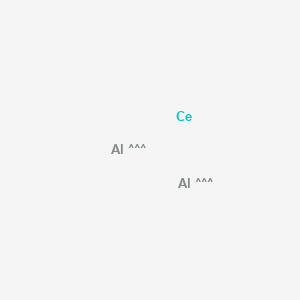
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
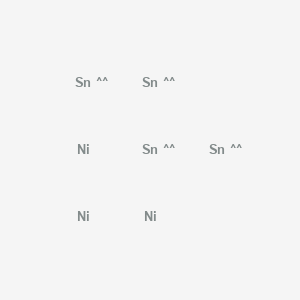
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
